Nesosteine

Description

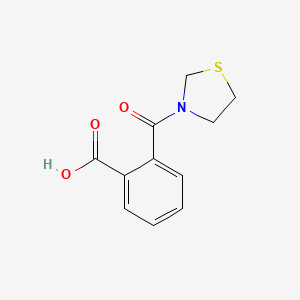

Structure

2D Structure

3D Structure

Properties

CAS No. |

84233-61-4 |

|---|---|

Molecular Formula |

C11H11NO3S |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

2-(1,3-thiazolidine-3-carbonyl)benzoic acid |

InChI |

InChI=1S/C11H11NO3S/c13-10(12-5-6-16-7-12)8-3-1-2-4-9(8)11(14)15/h1-4H,5-7H2,(H,14,15) |

InChI Key |

XVAYJUBRRZOANH-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCN1C(=O)C2=CC=CC=C2C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

84233-61-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CO 1177 CO-1177 nesosteine |

Origin of Product |

United States |

Foundational & Exploratory

Nesosteine's Mechanism of Action on Mucin Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesosteine is a thiazolidine derivative classified as a mucoregulatory agent, historically used for respiratory disorders characterized by altered mucus secretion. While clinical and preclinical studies have demonstrated its effects on the rheological properties and overall production of tracheobronchial mucus, the specific molecular signaling pathways governing these actions are not extensively detailed in contemporary scientific literature. This technical guide synthesizes the available data on this compound's functional effects on mucin production and provides a broader context by detailing the well-established signaling pathways that regulate mucin synthesis, which are known targets for other mucoactive drugs. This document also outlines relevant experimental protocols for assessing the impact of compounds on mucin production, serving as a resource for ongoing and future research in this area.

Introduction to this compound

This compound is a mucoactive compound that has been shown to modulate both the production and the physical properties of respiratory mucus. Early research indicates that this compound exhibits a dual-action capability, suggesting a complex mechanism of action that may be dependent on the physiological state of the airway epithelium. It has been reported to reduce the viscosity of tracheobronchial mucus in pathological conditions, such as in animal models of bronchitis, while increasing mucus production in healthy animals.[1] This modulatory effect, termed "mucoregulatory," distinguishes it from classical mucolytics that primarily break down existing mucus polymers. Furthermore, this compound has been observed to improve the efficiency of mucociliary clearance, a critical defense mechanism of the respiratory tract.[2]

Known Effects of this compound on Mucin and Mucus Properties

The primary body of research on this compound focuses on its functional outcomes rather than its molecular mechanism. The following table summarizes the key quantitative and qualitative findings from preclinical and clinical studies.

| Parameter | Experimental Model | Effect of this compound | Key Findings | Reference |

| Mucus Viscosity | Rabbits with H2SO4 aerosol-induced bronchitis | Decrease | Highly significant reduction in tracheobronchial mucus viscosity. | [1] |

| Mucus Production | Healthy rabbits | Increase | Markedly increased mucoproduction. | [1] |

| Mucociliary Transport | Frog palate (in vitro, using sputum from bronchitis patients) | Increase | Significant increase in the mucus transport rate after oral administration of 600 mg/day. | [2] |

| Mucus Composition | Rabbits | Reduction of total proteins | Acted on albumin, alpha 1, alpha 2, beta, and gamma mucoproteins. | [1] |

| Fluidifying Activity | Pig's gastric mucin (in vitro) | Increase | Demonstrated fluidifying activity, though less marked than in vivo effects. | [1] |

General Signaling Pathways in Mucin Production

While the specific pathways modulated by this compound are not well-defined, the regulation of mucin gene expression, particularly MUC5AC, the primary inducible mucin in the airways, is well-understood. Inflammatory stimuli, such as cytokines, bacterial products, and growth factors, converge on a few key intracellular signaling cascades. Understanding these pathways is crucial for contextualizing the potential mechanisms of any mucoregulatory agent.

EGFR-MAPK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a central regulator of mucin synthesis and goblet cell hyperplasia.[3] Activation of EGFR by its ligands or through transactivation by inflammatory mediators triggers downstream signaling through the Ras-Raf-MEK-ERK pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade.[4][5] This ultimately leads to the activation of transcription factors that drive MUC5AC gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is another critical signaling route activated by pro-inflammatory cytokines like TNF-α and IL-1β.[6][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB. The freed NF-κB then translocates to the nucleus to promote the transcription of target genes, including MUC5AC.[7][9]

References

- 1. This compound: a new mucoregulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preliminary data on the action of this compound, a mucomodifying drug, on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pharmacotherapy for airway mucus hypersecretion in asthma and COPD: targeting intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPK Signaling and ERK1/2 bistability in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The drug highly significantly reduced the viscosity of tracheobronchial mucus in animals made bronchitic by H2SO4 aerosol and markedly increased mucoproduction in healthy animals.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the preclinical findings of a significant study on a novel mucoactive agent, nesosteine. The research highlights its potent effects on both the viscosity of tracheobronchial mucus in a chemically-induced bronchitis animal model and on mucoproduction in healthy animals. The study positions this compound as a compound with greater activity than other established mucolytic and mucoregulatory drugs, including sobrerol, N-acetylcysteine, bromhexine, ambroxol, S-carboxymethylcysteine, and mercaptopropionylglycine. This document provides a detailed overview of the available data, experimental designs, and proposed mechanisms of action to inform further research and development in the field of respiratory therapeutics.

Core Findings

A pivotal preclinical study investigated the effects of this compound on tracheobronchial mucus properties. The abstract of this study reports that this compound highly significantly reduced the viscosity of tracheobronchial mucus in rabbits with bronchitis induced by sulfuric acid (H2SO4) aerosol. Furthermore, the drug was observed to markedly increase mucoproduction in healthy rabbits. These findings suggest a dual action for this compound: a mucolytic effect in pathological conditions and a secretagogue effect in a healthy state.

Data Presentation

While the full quantitative data from the original study by Scuri et al. (1986) is not publicly available, the abstract provides a strong qualitative and comparative summary. The following tables are structured to reflect the reported findings and offer a comparative overview of the studied compounds.

Table 1: Effect on Mucus Viscosity in H2SO4-Induced Bronchitic Rabbits

| Compound | Reported Effect on Mucus Viscosity | Significance |

| This compound | Highly significant reduction | p < 0.01 (inferred) |

| Sobrerol | Reduction (less active than this compound) | Not specified |

| N-acetylcysteine | Reduction (less active than this compound) | Not specified |

| Bromhexine | Reduction (less active than this compound) | Not specified |

| Ambroxol | Reduction (less active than this compound) | Not specified |

| S-carboxymethylcysteine | Reduction (less active than this compound) | Not specified |

| Mercaptopropionylglycine | Reduction (less active than this compound) | Not specified |

Table 2: Effect on Mucoproduction in Healthy Rabbits

| Compound | Reported Effect on Mucoproduction |

| This compound | Marked increase |

| Other compounds | Not specified |

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the key experiments cited in the research abstract. The specific parameters used in the original study may have varied.

Induction of Bronchitis with H2SO4 Aerosol

This protocol outlines a common procedure for inducing a bronchitic state in an animal model to simulate the conditions of chronic bronchitis for therapeutic testing.

Methodological & Application

Application Notes and Protocols for Animal Models of Chronic Bronchitis in Nesosteine and Erdosteine Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing animal models of chronic bronchitis to investigate the efficacy of mucoactive agents like nesosteine and its parent compound, erdosteine. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing preclinical studies for novel respiratory therapeutics.

Introduction to Animal Models of Chronic Bronchitis

Chronic bronchitis, a key phenotype of Chronic Obstructive Pulmonary Disease (COPD), is characterized by chronic airway inflammation, mucus hypersecretion, and airflow limitation.[1] Animal models are indispensable for understanding the pathophysiology of this disease and for the preclinical evaluation of new drug candidates. Commonly used models involve exposing animals to noxious agents to mimic the inflammatory and structural changes observed in human chronic bronchitis.[2] This document details three widely used models: cigarette smoke-induced, sulfur dioxide (SO₂)-induced, and lipopolysaccharide (LPS)-induced chronic bronchitis.

Erdosteine, a thiol derivative, and its active metabolite have demonstrated mucolytic, antioxidant, and anti-inflammatory properties in various studies.[3][4][5] this compound, a related molecule, has also been shown to modulate the rheology and production of tracheobronchial mucus.[6] These compounds serve as important reference drugs for the validation of these animal models and for the discovery of new therapeutic agents.

Experimental Protocols

Cigarette Smoke-Induced Chronic Bronchitis Model

This model is considered the gold standard as it closely mimics the primary etiology of human COPD.[7][8]

Experimental Workflow:

Caption: Workflow for Cigarette Smoke-Induced Chronic Bronchitis Model.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction:

-

Place rats in a whole-body exposure chamber.

-

Expose animals to mainstream cigarette smoke from commercially available cigarettes (e.g., 10-12 cigarettes/day) for 2 hours daily, 5 days a week, for a duration of 4 to 12 weeks. The concentration of total particulate matter (TPM) in the chamber should be monitored and maintained at a consistent level (e.g., 250-300 mg/m³).

-

-

Drug Administration:

-

This compound or erdosteine can be administered orally (e.g., via gavage) or intraperitoneally at desired doses during the last few weeks of the smoke exposure period.

-

-

Endpoint Assessment:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TNF-α, IL-1β, IL-6).

-

Histopathology: Perfuse and fix lung tissues for histological examination (e.g., H&E and PAS staining) to assess airway inflammation, goblet cell hyperplasia, and mucus production.

-

Lung Function: Measure airway resistance and compliance using a small animal ventilator.

-

Sulfur Dioxide (SO₂)-Induced Chronic Bronchitis Model

This model is effective in inducing airway inflammation and mucus hypersecretion.[2]

Experimental Workflow:

Caption: Workflow for SO₂-Induced Chronic Bronchitis Model.

Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Housing: Standard housing conditions.

-

Induction:

-

Place mice in an inhalation chamber.

-

Expose animals to 20 ppm SO₂ for 5 hours a day, 5 days a week, for 3 weeks.

-

-

Drug Administration:

-

Administer this compound or erdosteine via the desired route during the SO₂ exposure period.

-

-

Endpoint Assessment:

-

BALF Analysis: Assess inflammatory cell counts and cytokine levels.

-

Histopathology: Examine lung tissue for signs of inflammation and mucus production.

-

Mucociliary Clearance: Evaluate the rate of particle clearance from the airways.

-

Lipopolysaccharide (LPS)-Induced Chronic Bronchitis Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of airway inflammation.[1]

Experimental Workflow:

References

- 1. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]

- 2. Animal models of chronic bronchitis and their relevance to studies of particle-induced disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Erdosteine? [synapse.patsnap.com]

- 5. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]

- 6. This compound: a new mucoregulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical animal models of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

Application Notes: Protocols for Inducing Mucus Hypersecretion in Cell Culture for N-acetylcysteine (Nesosteine) Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mucus hypersecretion is a critical pathophysiological feature of chronic airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] The overproduction of mucins, particularly MUC5AC, contributes to airway obstruction and disease exacerbation.[1] In vitro cell culture models that mimic this hypersecretory phenotype are invaluable tools for studying disease mechanisms and for the preclinical evaluation of mucoactive compounds. N-acetylcysteine (NAC), also known as Nesosteine, is a widely used medication that functions as both a mucolytic, by breaking disulfide bonds in mucus proteins, and a mucoregulator, capable of inhibiting mucin gene expression.[1][3][4][5]

These application notes provide detailed protocols for inducing mucus hypersecretion in relevant airway epithelial cell lines using common inflammatory and growth factor stimuli. The protocols are designed for testing the efficacy of N-acetylcysteine in reducing mucus production, with a primary focus on quantifying the major inducible airway mucin, MUC5AC.

Recommended Cell Lines for Mucus Hypersecretion Studies

Several human airway epithelial cell lines are suitable for studying induced mucus hypersecretion. The choice of cell line can depend on the specific research question and the inducer being used.

-

NCI-H292: A human lung mucoepidermoid carcinoma cell line known to produce MUC5AC mucins in response to various stimuli, including Epidermal Growth Factor (EGF).[6] It is considered a robust model for studying inflammatory mediator secretion and mucus production.[7]

-

A549: A human alveolar basal epithelial cell line. While its baseline mucin production is low, it can be induced to express MUC5AC in response to inflammatory stimuli like Lipopolysaccharide (LPS) or viral infections.[8][9][10][11][12]

-

Calu-3: A human bronchial submucosal gland carcinoma cell line that can form a mucus layer.[13][14] It is responsive to inducers like LPS.[1]

-

BEAS-2B: A transformed human bronchial epithelial cell line used to study MUC5AC expression in response to viral infection and other stimuli.[1][15]

Protocols for Inducing Mucus Hypersecretion

The following protocols detail methods for inducing mucus hypersecretion using Lipopolysaccharide (LPS), Interleukin-13 (IL-13), and Epidermal Growth Factor (EGF). Each protocol is followed by a general procedure for N-acetylcysteine treatment and MUC5AC quantification.

Protocol 1: Lipopolysaccharide (LPS)-Induced Mucus Hypersecretion

Objective: To induce an inflammatory-mediated mucus hypersecretion in A549 or Calu-3 cells using bacterial endotoxin (LPS).

Materials:

-

A549 or Calu-3 cells

-

Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from Pseudomonas aeruginosa or E. coli

-

Phosphate-Buffered Saline (PBS)

-

N-acetylcysteine (this compound)

-

Cell culture plates (24-well or 96-well)

Methodology:

-

Cell Seeding: Seed A549 or Calu-3 cells in 24-well plates at a density of 1 x 10⁵ cells/well. Culture until they reach 80-90% confluency.

-

Serum Starvation: Before stimulation, gently wash the cells with PBS and replace the complete medium with serum-free medium for 12-24 hours. This minimizes basal signaling activation.

-

Induction: Prepare a working solution of LPS in serum-free medium. Stimulate the cells by replacing the medium with fresh serum-free medium containing LPS at a final concentration of 10-50 µg/mL.[9] Incubate for 24 hours.[1][11]

-

Sample Collection: After the incubation period, collect the cell culture supernatant for MUC5AC quantification. Store at -80°C if not analyzed immediately.

Protocol 2: Interleukin-13 (IL-13)-Induced Mucus Hypersecretion

Objective: To model allergic airway inflammation-induced mucus production using the Th2 cytokine IL-13 in primary human bronchial epithelial cells (HBECs) or NCI-H292 cells.

Materials:

-

Primary HBECs or NCI-H292 cells

-

Appropriate complete culture medium

-

Recombinant Human IL-13

-

Phosphate-Buffered Saline (PBS)

-

N-acetylcysteine (this compound)

-

Cell culture plates (24-well or 96-well)

Methodology:

-

Cell Seeding: Seed cells in 24-well plates and culture to 80-90% confluency. For primary HBECs, air-liquid interface (ALI) culture is often preferred to promote differentiation.[16]

-

Serum Starvation: Wash cells with PBS and switch to serum-free or basal medium for 12-24 hours prior to stimulation.

-

Induction: Stimulate the cells with fresh medium containing IL-13 at a final concentration of 10-50 ng/mL. IL-13 is a potent inducer of MUC5AC expression.[17][18][19]

-

Incubation: Incubate the cells for 24 to 48 hours. Prolonged treatment (7-21 days) can be used in ALI cultures to induce a more pronounced goblet cell metaplasia phenotype.[16]

-

Sample Collection: Collect the culture supernatant for subsequent MUC5AC analysis.

Protocol 3: Epidermal Growth Factor (EGF)-Induced Mucus Hypersecretion

Objective: To induce mucus hypersecretion via activation of the EGFR signaling pathway, a key regulator of mucin synthesis, in NCI-H292 cells.[2][6][20]

Materials:

-

NCI-H292 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant Human Epidermal Growth Factor (EGF)

-

Phosphate-Buffered Saline (PBS)

-

N-acetylcysteine (this compound)

-

Cell culture plates (24-well or 96-well)

Methodology:

-

Cell Seeding: Seed NCI-H292 cells in 24-well plates and grow to 80-90% confluency.

-

Serum Starvation: Wash cells with PBS and incubate in serum-free RPMI-1640 for 24 hours.

-

Induction: Replace the medium with fresh serum-free medium containing EGF at a final concentration of 10-25 ng/mL. This stimulation activates the EGFR cascade, leading to MUC5AC transcription.[21]

-

Incubation: Incubate for 24 hours.

-

Sample Collection: Collect the supernatant for MUC5AC quantification.

Protocol for N-acetylcysteine (this compound) Treatment

Objective: To evaluate the inhibitory effect of N-acetylcysteine on induced mucus hypersecretion.

Methodology:

-

Preparation of NAC: Prepare a stock solution of N-acetylcysteine in sterile water or culture medium. Further dilute to desired working concentrations.

-

Treatment Strategy: NAC can be applied using different treatment regimens:

-

Pre-treatment: Add NAC to the cells for 1-2 hours before adding the inducer (LPS, IL-13, or EGF).[1] After the pre-treatment period, remove the NAC-containing medium and add the inducer in fresh medium.

-

Co-treatment: Add NAC and the inducer to the cells simultaneously.

-

Post-treatment: Add the inducer first, and then add NAC at a later time point.

-

-

Concentration Range: A wide range of NAC concentrations has been shown to be effective. Typical concentrations for in vitro studies range from 0.1 mM to 30 mM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and inducer.

-

Controls: Include the following controls in your experiment:

-

Negative Control: Cells treated with vehicle (medium) only.

-

Positive Control: Cells treated with the inducer (LPS, IL-13, or EGF) only.

-

NAC Control: Cells treated with the highest concentration of NAC only, to test for any cytotoxic effects or effects on basal mucin secretion.

-

Quantification of MUC5AC Production

Objective: To quantify the amount of MUC5AC mucin secreted into the cell culture supernatant.

Recommended Method: Enzyme-Linked Immunosorbent Assay (ELISA) An ELISA is the most common and quantitative method for measuring specific mucin proteins.

Brief Protocol:

-

Coating: Coat a 96-well ELISA plate with the collected cell culture supernatants overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Primary Antibody: Add a primary antibody specific for MUC5AC and incubate for 1-2 hours at room temperature.

-

Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

-

Detection: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. The reaction will produce a blue color.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The amount of MUC5AC is proportional to the absorbance. Results can be expressed as a percentage of the positive control (inducer only) to determine the percent inhibition by N-acetylcysteine.

Data Presentation: N-acetylcysteine Efficacy

The following table summarizes representative data on the inhibitory effects of N-acetylcysteine on MUC5AC expression in various in vitro models.

| Cell Line/Model | Inducer | NAC Concentration | Outcome | Reference |

| BEAS-2B Cells | Respiratory Syncytial Virus | 0.1, 1, 10 mM | Significantly reduced MUC5AC gene and protein expression.[1] | [1] |

| Calu-3 Cells | P. aeruginosa LPS | 0.3, 3.0, 30 mM | Significantly decreased MUC5AC gene and mucin protein expression.[1] | [1] |

| A549 Cells | Influenza A/B, RSV | Not specified | Strongly inhibited MUC5AC expression and release.[8] | [8] |

| Human Airway Mucosa Explant | P. aeruginosa LPS | Not specified | Significantly decreased LPS-induced MUC5AC gene and mucin protein expression. | [1] |

| 16HBE Cells | Cigarette Smoke Extract | 30 µM | Significantly reduced MUC5AC protein secretion.[1] | [1] |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for testing the effect of N-acetylcysteine on induced mucus hypersecretion.

Caption: General experimental workflow for this compound testing.

EGFR Signaling Pathway in Mucin Production

This diagram outlines the simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade leading to MUC5AC gene expression and highlights the potential points of intervention for N-acetylcysteine.

References

- 1. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalog.data.gov [catalog.data.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. journals.physiology.org [journals.physiology.org]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. N-acetyl-L-cysteine (NAC) inhibit mucin synthesis and pro-inflammatory mediators in alveolar type II epithelial cells infected with influenza virus A and B and with respiratory syncytial virus (RSV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Aqueous Extract of Descuraniae Semen Attenuates Lipopolysaccharide-Induced Inflammation and Apoptosis by Regulating the Proteasomal Degradation and IRE1α-Dependent Unfolded Protein Response in A549 Cells [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Lipopolysaccharide Stimulates A549 Cell Migration through p-Tyr 42 RhoA and Phospholipase D1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipopolysaccharide Stimulates A549 Cell Migration through p-Tyr 42 RhoA and Phospholipase D1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of mucus modulation by N-acetylcysteine on nanoparticle toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N-Acetyl-L-Cysteine Protects Airway Epithelial Cells during Respiratory Syncytial Virus Infection against Mucin Synthesis, Oxidative Stress, and Inflammatory Response and Inhibits HSPA6 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. IL-13-induced airway mucus production is attenuated by MAPK13 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. content-assets.jci.org [content-assets.jci.org]

- 19. IL-13 and epidermal growth factor receptor have critical but distinct roles in epithelial cell mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of epidermal growth factor receptor activation in regulating mucin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Apigenin and Wogonin Regulate Epidermal Growth Factor Receptor Signaling Pathway Involved in MUC5AC Mucin Gene Expression and Production from Cultured Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Nesosteine in Biological Samples

Introduction

The accurate quantification of Nesosteine in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, drug monitoring, and various research applications. This document provides detailed protocols for the determination of this compound using two common and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer the sensitivity, specificity, and accuracy required for bioanalytical applications.

I. Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying low concentrations of drugs in complex biological fluids.

Data Presentation: LC-MS/MS Method Parameters

| Parameter | Condition |

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined for this compound |

| Product Ion (m/z) | To be determined for this compound |

| Internal Standard (IS) | Anisodamine or a stable isotope-labeled this compound |

| IS Precursor Ion (m/z) | 306.0 (for Anisodamine) |

| IS Product Ion (m/z) | 140.0 (for Anisodamine) |

| Collision Energy | To be optimized |

| Dwell Time | To be optimized |

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the rapid cleanup of plasma samples.

-

Materials:

-

Biological sample (e.g., plasma, serum)

-

Acetonitrile (ACN)

-

Internal Standard (IS) spiking solution

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS spiking solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and inject into the LC-MS/MS system.

-

2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-5.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

3. Mass Spectrometry

-

The mass spectrometer should be tuned and calibrated according to the manufacturer's instructions.

-

Optimize the MRM transitions (precursor and product ions) and collision energies for this compound and the chosen internal standard by infusing standard solutions directly into the mass spectrometer.

Visualization: LC-MS/MS Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

II. Quantification of this compound by HPLC

High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable method for the quantification of drugs in biological samples, particularly at higher concentrations.

Data Presentation: HPLC Method Parameters

| Parameter | Condition |

| Instrumentation | HPLC system with UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and a buffer (e.g., 20mM Phosphate buffer, pH 3.0) (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined based on the UV spectrum of this compound |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Internal Standard (IS) | A compound with similar chromatographic behavior and UV absorbance, that is not present in the biological matrix. |

Experimental Protocol: HPLC Analysis

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for HPLC analysis.

-

Materials:

-

Biological sample (e.g., plasma, serum)

-

SPE Cartridges (e.g., C18)

-

Internal Standard (IS) spiking solution

-

Methanol (for conditioning and elution)

-

Water (for equilibration)

-

Wash solution (e.g., 5% Methanol in water)

-

Elution solvent (e.g., Methanol)

-

SPE manifold

-

-

Procedure:

-

Conditioning: Pass 1 mL of Methanol through the SPE cartridge.

-

Equilibration: Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.

-

Loading: Mix 200 µL of the biological sample with 10 µL of the IS spiking solution and 200 µL of water. Load the entire volume onto the SPE cartridge.

-

Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.

-

Elution: Elute this compound and the IS with 1 mL of the elution solvent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase.

-

Injection: Inject the reconstituted sample into the HPLC system.

-

2. High-Performance Liquid Chromatography

-

Set up the HPLC system with the column and mobile phase as described in the table above.

-

Allow the system to equilibrate until a stable baseline is achieved.

-

Inject standards, quality controls, and unknown samples.

Visualization: HPLC Workflow with SPE

Caption: Workflow for this compound quantification by HPLC with SPE.

III. Method Validation

For use in regulated studies, any developed bioanalytical method must be validated according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the determined value to the nominal or known true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

These application notes and protocols provide a solid foundation for developing and validating a robust analytical method for the quantification of this compound in biological samples. The specific parameters will require optimization based on the physicochemical properties of this compound.

Application Notes and Protocols: Developing a Dose-Response Curve for Nesosteine in a Rabbit Model

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nesosteine is a novel mucomodifying agent with potential therapeutic applications in respiratory diseases characterized by mucus hypersecretion and inflammation. Establishing a clear dose-response relationship is a critical step in the preclinical development of this compound. This document provides a detailed protocol for developing a dose-response curve for this compound in a rabbit model of respiratory disease. The rabbit model is chosen for its anatomical and physiological similarities to the human respiratory system.

These protocols outline the induction of respiratory disease, administration of this compound across a range of doses, and the subsequent evaluation of its efficacy through biochemical, and histopathological endpoints. The presented methodologies are designed to be a robust starting point for researchers, and specific parameters may require optimization based on the physicochemical properties of this compound and the specific research questions being addressed.

Experimental Protocols

Animal Model and Husbandry

-

Species: New Zealand White rabbits (Oryctolagus cuniculus)

-

Age: 12-16 weeks

-

Weight: 2.5-3.5 kg

-

Housing: Animals should be housed individually in stainless steel cages under standard laboratory conditions (20-24°C, 40-60% humidity, 12-hour light/dark cycle).

-

Diet: Standard rabbit chow and water ad libitum.

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least 7 days prior to the start of the experiment.

-

Ethical Approval: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Induction of Respiratory Disease (Pasteurella multocida Model)

-

Bacterial Strain: A well-characterized strain of Pasteurella multocida known to induce respiratory disease in rabbits should be used.

-

Inoculum Preparation: Prepare a fresh culture of P. multocida and dilute it in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10^9 colony-forming units (CFU)/mL.

-

Inoculation:

-

Lightly anesthetize the rabbits.

-

Instill 0.5 mL of the bacterial suspension intranasally (0.25 mL per nostril).

-

-

Disease Monitoring: Monitor the animals daily for clinical signs of respiratory disease, including nasal discharge, sneezing, coughing, and changes in breathing. Clinical scoring can be performed using a standardized scale. The peak of clinical signs is typically observed 3-5 days post-inoculation.

This compound Administration and Dose Groups

-

Drug Formulation: Prepare this compound in a suitable vehicle (e.g., sterile saline, PBS with a solubilizing agent if necessary). The vehicle alone will be used for the control group.

-

Dose Selection: A preliminary dose-finding study is recommended. Based on that, select a range of doses. For this protocol, we will use five dose levels plus a vehicle control and a positive control (e.g., N-acetylcysteine).

-

Experimental Groups:

-

Group 1: Vehicle Control

-

Group 2: this compound - Dose 1 (e.g., 10 mg/kg)

-

Group 3: this compound - Dose 2 (e.g., 30 mg/kg)

-

Group 4: this compound - Dose 3 (e.g., 100 mg/kg)

-

Group 5: this compound - Dose 4 (e.g., 300 mg/kg)

-

Group 6: Positive Control (e.g., N-acetylcysteine, 100 mg/kg)

-

-

Administration: Administer this compound once daily for 7 consecutive days, starting 24 hours after bacterial inoculation. The route of administration (e.g., oral gavage, intravenous) should be selected based on the pharmacokinetic properties of this compound.

Sample Collection and Analysis

-

Bronchoalveolar Lavage (BAL): At the end of the treatment period, perform BAL to collect respiratory fluids.

-

Euthanize the animals with an overdose of a suitable anesthetic.

-

Expose the trachea and insert a cannula.

-

Instill and retrieve a fixed volume of sterile saline (e.g., 3 x 10 mL).

-

-

BAL Fluid Analysis:

-

Total and Differential Cell Counts: Determine the total number of inflammatory cells and perform a differential count (macrophages, neutrophils, lymphocytes).

-

Mucin Glycoprotein Assay: Quantify the levels of mucin in the BAL fluid using an established method such as the periodic acid-Schiff (PAS) assay.

-

Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

-

-

Histopathology:

-

Collect the lungs and trachea for histopathological examination.

-

Fix the tissues in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Alcian Blue-Periodic Acid Schiff (AB-PAS) for mucus-producing goblet cells.

-

A semi-quantitative scoring system should be used to evaluate inflammation and goblet cell hyperplasia.

-

Data Presentation

Table 1: Clinical Score Summary

| Group | Dose (mg/kg) | Mean Clinical Score (± SEM) |

| Vehicle Control | 0 | |

| This compound | 10 | |

| This compound | 30 | |

| This compound | 100 | |

| This compound | 300 | |

| Positive Control | 100 |

Table 2: Bronchoalveolar Lavage Fluid Analysis

| Group | Dose (mg/kg) | Total Cells (x10^5/mL) | Neutrophils (%) | Mucin (μg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 0 | |||||

| This compound | 10 | |||||

| This compound | 30 | |||||

| This compound | 100 | |||||

| This compound | 300 | |||||

| Positive Control | 100 |

Table 3: Histopathological Scores

| Group | Dose (mg/kg) | Inflammation Score (0-4) | Goblet Cell Hyperplasia Score (0-4) |

| Vehicle Control | 0 | ||

| This compound | 10 | ||

| This compound | 30 | ||

| This compound | 100 | ||

| This compound | 300 | ||

| Positive Control | 100 |

Mandatory Visualizations

Caption: Experimental workflow for developing a dose-response curve for this compound.

Caption: Plausible signaling pathway for this compound's action via TrkA inhibition.

Application Notes and Protocols: The Use of Thiol-Based Mucolytics in Combination with Other Respiratory Therapies

Note to the Reader: Due to a significant lack of available research on the specific compound "Nesosteine" in combination therapies, this document will focus on the closely related and extensively studied thiol-based mucolytic agent, Erdosteine . Erdosteine shares a similar mechanism of action and therapeutic applications, providing a robust evidence base for its use in conjunction with other respiratory treatments. The principles and protocols outlined here for Erdosteine may serve as a valuable reference for investigating this compound.

Introduction

Erdosteine is a multifaceted mucolytic agent utilized in the management of various respiratory conditions, most notably Chronic Obstructive Pulmonary Disease (COPD) and bronchitis. Its therapeutic efficacy is attributed to its active metabolite, Metabolite I (Met I), which possesses a free thiol group. This functional group is responsible for Erdosteine's mucolytic, antioxidant, anti-inflammatory, and antibacterial adhesion properties.[1][2] These characteristics make it an excellent candidate for combination therapy, where it can act synergistically with other standard respiratory medications to improve patient outcomes.

This document provides an overview of the application of Erdosteine in combination with antibiotics, bronchodilators, and corticosteroids, supported by data from clinical studies, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.

Data Presentation: Efficacy of Erdosteine in Combination Therapy

The following tables summarize the quantitative data from key clinical trials investigating the efficacy of Erdosteine as an add-on therapy in various respiratory diseases.

Table 1: Erdosteine in Combination with Antibiotics in Acute Infective Exacerbations of Chronic Bronchitis (ECOBES Study)

| Outcome Measure | Erdosteine (300 mg b.i.d.) + Amoxicillin (1500 mg/day) | Placebo + Amoxicillin (1500 mg/day) | p-value | Reference |

| Improvement in Symptoms | 97% of patients | 82% of patients | <0.001 | [3] |

| Improvement in Cough | More swift improvement | Slower improvement | Not specified | [4] |

| Improvement in Sputum Viscosity | More swift improvement | Slower improvement | Not specified | [4] |

| Improvement in Breathlessness | More swift improvement | Slower improvement | Not specified | [4] |

| Amoxicillin Concentration in Sputum | Significantly increased | No significant change | Not specified | [5] |

Table 2: Long-Term Erdosteine as Add-on to Maintenance Therapy in COPD (RESTORE Study)

| Outcome Measure | Erdosteine (300 mg b.i.d.) + Usual Maintenance Therapy | Placebo + Usual Maintenance Therapy | p-value | Reference |

| Exacerbation Rate (events/patient/year) | 0.91 | 1.13 | 0.01 | [6] |

| Reduction in Exacerbation Rate | 19.4% | - | - | [4][6] |

| Reduction in Mild Exacerbation Rate | 57% | - | - | [4] |

| Duration of Exacerbations (days) | 9.55 | 12.63 | 0.023 | [4][6] |

| Reduction in Exacerbation Duration | 24.6% | - | - | [4][6] |

| Patients with No Exacerbations | 42% | 30% | 0.01 | [6] |

| Hospitalization Risk due to AECOPD | Reduced | - | <0.05 | [7] |

Table 3: Long-Term Erdosteine in Moderate COPD (EQUALIFE Study)

| Outcome Measure | Erdosteine (300 mg b.i.d.) for 8 months | Placebo for 8 months | p-value | Reference |

| Number of AECOPDs | Significantly reduced | - | Not specified | [4] |

| Days of Hospitalization | Significantly reduced | - | Not specified | [4] |

| Health-Related Quality of Life | Significant improvement | - | Not specified | [4] |

Signaling Pathways and Mechanisms of Action

Erdosteine's therapeutic effects in combination therapy are underpinned by its influence on several key signaling pathways involved in inflammation and oxidative stress in respiratory diseases.

Caption: Erdosteine's multifaceted mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted to evaluate the synergistic effects of Erdosteine in combination with other respiratory therapies. These protocols are based on the principles and findings of the cited clinical trials and preclinical studies.

Protocol 1: In Vitro Assessment of Synergistic Antibacterial Activity

Objective: To determine if Erdosteine enhances the efficacy of antibiotics against bacteria commonly implicated in respiratory tract infections.

Materials:

-

Bacterial strains (e.g., Haemophilus influenzae, Streptococcus pneumoniae)

-

Erdosteine and its active metabolite, Met I

-

Antibiotics (e.g., amoxicillin, ciprofloxacin)

-

Bacterial culture media (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Spectrophotometer

Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Determine the MIC of the antibiotic and Met I individually for each bacterial strain using the broth microdilution method.

-

-

Checkerboard Assay:

-

Prepare a 96-well plate with serial dilutions of the antibiotic along the x-axis and serial dilutions of Met I along the y-axis.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of the antibiotic in combination with Met I.

-

-

Fractional Inhibitory Concentration Index (FICI) Calculation:

-

Calculate the FICI using the formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of Met I in combination / MIC of Met I alone).

-

Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.

-

Caption: Workflow for assessing in vitro antibacterial synergy.

Protocol 2: Clinical Trial Protocol for Evaluating Erdosteine as an Add-on Therapy in COPD

Objective: To assess the efficacy and safety of Erdosteine as an add-on therapy to standard bronchodilator and/or corticosteroid treatment in patients with stable, moderate-to-severe COPD.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

-

Inclusion criteria: Patients aged 40-80 years with a diagnosis of COPD (GOLD stage II or III), a history of at least two exacerbations in the previous year, and on stable maintenance therapy with long-acting bronchodilators and/or inhaled corticosteroids for at least 3 months.

-

Exclusion criteria: Current smokers, diagnosis of asthma, or other significant respiratory diseases.

Intervention:

-

Treatment group: Erdosteine 300 mg twice daily for 12 months.

-

Control group: Placebo twice daily for 12 months.

-

Both groups will continue their standard maintenance therapy.

Outcome Measures:

-

Primary endpoint: Rate of acute exacerbations of COPD (AECOPD) over the 12-month treatment period.

-

Secondary endpoints:

-

Duration of AECOPDs.

-

Time to first AECOPD.

-

Rate of hospitalization due to AECOPD.

-

Changes in lung function (FEV1).

-

Changes in health-related quality of life (e.g., using the St. George's Respiratory Questionnaire - SGRQ).

-

Safety and tolerability.

-

Study Procedures:

-

Screening Visit: Assess eligibility criteria, obtain informed consent, and collect baseline data (demographics, medical history, lung function, SGRQ).

-

Randomization: Randomly assign eligible patients to either the Erdosteine or placebo group.

-

Follow-up Visits: Conduct follow-up visits at months 3, 6, 9, and 12 to assess outcome measures, monitor for adverse events, and ensure treatment adherence.

-

Data Analysis: Analyze the data to compare the primary and secondary endpoints between the two groups using appropriate statistical methods.

Caption: Clinical trial workflow for Erdosteine in COPD.

Conclusion

The available evidence strongly supports the use of Erdosteine as a valuable adjunct to standard respiratory therapies, including antibiotics, bronchodilators, and corticosteroids. Its multifaceted mechanism of action, which includes mucolytic, antioxidant, anti-inflammatory, and anti-adhesive properties, allows for synergistic effects that can lead to improved clinical outcomes in patients with chronic respiratory diseases. The protocols outlined in this document provide a framework for further research into the combined therapeutic potential of thiol-based mucolytics like Erdosteine and, by extension, this compound. Further head-to-head comparative studies are warranted to delineate the specific benefits of different mucolytic agents in various combination regimens.

References

- 1. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Clinical Efficacy of Erdosteine in COPD [medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]

- 5. Influence of erdosteine, a mucolytic agent, on amoxycillin penetration into sputum in patients with an infective exacerbation of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Erdosteine - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nesosteine Concentration for In Vitro Mucolytic Activity

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Nesosteine concentration for in vitro mucolytic activity studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's mucolytic activity?

This compound is a thiol-containing compound. Its mucolytic action is primarily attributed to the presence of free sulfhydryl groups in its active metabolites. These groups act as reducing agents, breaking the disulfide bonds that cross-link mucin glycoproteins. This depolymerization of the mucin network results in a decrease in the viscosity and elasticity of mucus, facilitating its clearance.[1][2]

Q2: I am starting my in vitro experiments with this compound. What is a good starting concentration range to test?

Direct in vitro concentration-response data for this compound is not extensively published. However, based on studies of other thiol-based mucolytics like N-acetylcysteine (NAC), a logical starting point would be in the millimolar (mM) range. For instance, studies with NAC have shown effective mucolytic activity at concentrations ranging from 0.3 mM to 30 mM.[3] A preliminary experiment could test a wide range of this compound concentrations (e.g., 0.1 mM, 1 mM, 10 mM, and 100 mM) to identify a narrower, effective range for more detailed investigation.

Q3: What type of mucin should I use for my in vitro assay?

The choice of mucin can influence the experimental outcome. Porcine gastric mucin (PGM) is a commonly used and commercially available model substrate for in vitro mucolytic assays due to its biochemical similarity to human respiratory mucin.[4][5] Other options include bovine submaxillary mucin or reconstituted sputum from patients with muco-obstructive diseases, which can provide a more clinically relevant model.

Q4: How can I quantify the mucolytic activity of this compound in vitro?

The most direct method to quantify mucolytic activity is by measuring the change in viscosity of the mucin solution after treatment with this compound. This can be accomplished using a rheometer or a viscometer.[5] The percentage reduction in viscosity compared to a control (mucin treated with vehicle) is a common endpoint.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No significant reduction in mucus viscosity observed. | 1. This compound concentration is too low. 2. Incubation time is insufficient. 3. Inappropriate pH of the buffer. 4. Inactive this compound. | 1. Increase the concentration of this compound in your next experiment. Consider a dose-response study. 2. Extend the incubation time (e.g., from 30 minutes to 60 minutes). 3. Ensure the pH of your mucin solution is in the optimal range for thiol-based mucolytics (typically neutral to slightly alkaline, pH 7.0-8.0). 4. Verify the purity and storage conditions of your this compound compound. |

| High variability in viscosity measurements between replicates. | 1. Inhomogeneous mucin solution. 2. Inaccurate pipetting. 3. Temperature fluctuations. | 1. Ensure the mucin is fully hydrated and homogenized before adding this compound. Gentle vortexing or stirring can help. 2. Use calibrated pipettes and proper pipetting techniques. 3. Perform all incubations and measurements in a temperature-controlled environment (e.g., 37°C water bath). |

| Precipitation observed after adding this compound to the mucin solution. | 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components of the buffer. | 1. Prepare a fresh, concentrated stock of this compound in an appropriate solvent (e.g., DMSO) and dilute it in the buffer just before use. 2. Test the solubility of this compound in different buffer systems. |

Quantitative Data

As specific in vitro concentration-response data for this compound is limited in publicly available literature, the following table presents representative data for a related thiol-containing mucolytic, N-acetylcysteine (NAC), to illustrate a typical dose-dependent effect on mucin viscosity.

Table 1: Representative In Vitro Mucolytic Activity of N-acetylcysteine (NAC) on Egg White Solution

| NAC Concentration (mg/10 mL) | Mean Viscosity Reduction (%) | Linearity (R²) |

| 10 | Data not specified | 0.9973 |

| 20 | Data not specified | |

| 30 | Data not specified | |

| 40 | Data not specified | |

| 50 | Data not specified | |

| 60 | 71.10 | |

| Data adapted from a study demonstrating a linear reduction in viscosity with increasing NAC concentration.[6] |

Experimental Protocols

Detailed Methodology for In Vitro Mucolytic Activity Assay

This protocol provides a general framework for assessing the mucolytic activity of this compound using porcine gastric mucin and a rotational rheometer.

1. Preparation of Mucin Solution:

- Weigh a sufficient amount of porcine gastric mucin powder (e.g., 20% w/v).

- Dissolve the mucin in a buffered saline solution (e.g., Tris-HCl buffer, pH 7.0) at 37°C.

- Gently stir the solution for a defined period (e.g., 2 hours) to ensure complete hydration and homogenization.

2. Preparation of this compound Solutions:

- Prepare a high-concentration stock solution of this compound in an appropriate solvent.

- Prepare a series of working solutions of this compound at different concentrations by diluting the stock solution in the same buffer used for the mucin.

3. Mucolytic Reaction:

- Aliquot the mucin solution into separate tubes.

- Add the this compound working solutions to the mucin aliquots to achieve the desired final concentrations.

- For the control group, add an equal volume of the vehicle (buffer without this compound).

- Incubate all samples at 37°C for a fixed duration (e.g., 30 minutes) with gentle agitation.

4. Viscosity Measurement:

- After incubation, measure the viscosity of each sample using a calibrated rheometer at a constant shear rate and temperature (37°C).

- Record the viscosity values (in centipoise, cP, or Pascal-seconds, Pa·s).

5. Data Analysis:

- Calculate the percentage reduction in viscosity for each this compound concentration relative to the control using the following formula: % Viscosity Reduction = [(Viscosity_control - Viscosity_treated) / Viscosity_control] * 100

- Plot the percentage viscosity reduction against the this compound concentration to generate a dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. Thiol-Based Drugs in Pulmonary Medicine: Much More than Mucolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a new mucoregulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Nesosteine Stability in Solution

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nesosteine (assumed to be Neostigmine based on search results) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by several key factors:

-

pH: The pH of the solution is a critical determinant of this compound's stability. Maximum stability is observed at approximately pH 5.0.[1][2]

-

Temperature: Elevated temperatures accelerate the degradation of this compound.[3][4]

-

Light: Exposure to ultraviolet (UV) light can lead to accelerated degradation.[1][2]

-

Oxidizing Agents: this compound is susceptible to oxidative degradation.[5]

-

Co-solvents: The choice of co-solvents can either enhance or diminish stability. For instance, propylene glycol has been shown to improve stability at pH 4.9, whereas polyethylene glycol 400 had an adverse effect.[1][2]

Q2: What is the main degradation pathway for this compound in solution?

A2: this compound undergoes two primary degradation pathways in aqueous solutions: ester hydrolysis and demethylation.[4] The predominant reaction is the hydrolysis of the ester group, which follows pseudo-first-order kinetics.[1][2][4] Under conditions of thermal stress, demethylation also occurs at a measurable rate.[4]

Q3: What are the known degradation products of this compound?

A3: Several degradation products of this compound have been identified through spectroscopic studies. These include:

-

3-hydroxyphenyltrimethylammonium bromide

-

3-dimethylaminophenol

-

3-dimethylaminophenyl-dimethylcarbamate

-

3-methylaminophenyl-dimethylcarbamate

-

3-aminophenyl-dimethylcarbamate

-

4 (or 6)-bromo-3-dimethylaminophenyl-dimethylcarbamate[3]

Troubleshooting Guide

Problem: I am observing rapid degradation of my this compound solution.

Troubleshooting Steps:

-

Verify Solution pH:

-

Control Storage Temperature:

-

Question: How are you storing your solution?

-

Recommendation: Store the solution at controlled room temperature or refrigerated, and avoid exposure to high temperatures. The activation energy for degradation has been estimated at 15.72 kcal/mole, indicating a significant temperature dependence.[1][2]

-

-

Protect from Light:

-

Evaluate Co-solvents:

-

Consider Oxidative Stress:

-

Question: Have you taken precautions to prevent oxidation?

-

Recommendation: Significant degradation has been observed under oxidative conditions.[5] Consider using antioxidants or inert gas purging if oxidation is suspected.

-

Quantitative Data Summary

Table 1: Degradation Kinetics of this compound

| Parameter | Value | Conditions |

| Reaction Order | Pseudo-first-order | Aqueous and solvent systems[1][2] |

| Maximum Stability | pH 5.0 | Varied pH from 1.5 to 9.9[1][2] |

| Activation Energy | 15.72 kcal/mole | - |

| Half-life | 883.7 days | 0.1 M, pH 4.9 acetate buffer at room temperature[1][2] |

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is a general guideline for conducting forced degradation studies to identify potential degradation products and pathways, as described in the literature.[5][6]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound drug substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system

-

Photostability chamber

-

Oven

Methodology:

-

Acid Degradation:

-

Dissolve this compound in a solution of 1N HCl.

-

Incubate at 60°C for 30 minutes.[6]

-

Neutralize the solution and dilute to a suitable concentration for analysis.

-

-

Alkaline Degradation:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose the solid this compound drug substance to dry heat in an oven.

-

Monitor for degradation at various time points.

-

-

Photolytic Degradation:

-

Expose the this compound solution to light in a photostability chamber according to ICH guidelines.

-

-

Analysis:

Visualizations

Caption: Primary degradation pathways of this compound in solution.

Caption: Troubleshooting workflow for this compound solution instability.

References

- 1. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [The structure of degradation products of neostigmine bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The kinetics of neostigmine degradation in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Addressing Off-Target Effects of Neostigmine in Cellular Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Neostigmine in cellular models.

Troubleshooting Guide

This guide is designed to help you navigate common issues that may arise during your experiments with Neostigmine, potentially indicating off-target effects.

| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |

| Unexpected Cell Death or Reduced Viability | Neostigmine can induce cytotoxicity, genotoxicity, and apoptosis at high concentrations. This may be independent of its acetylcholinesterase (AChE) inhibitory activity.[1][2] | 1. Perform a dose-response curve: Determine the EC50 for your cell line and use concentrations well below the cytotoxic threshold. 2. Include a negative control compound: Use a structurally related but inactive compound to ensure the observed effect is not due to the chemical scaffold. 3. Assess markers of apoptosis and cytotoxicity: Use assays like Annexin V/PI staining or LDH release to quantify the type and extent of cell death. |

| Inconsistent or Non-Reproducible Results | Off-target effects can vary with cell passage number, confluency, and minor variations in experimental conditions, leading to inconsistent results. | 1. Standardize cell culture conditions: Maintain consistent cell passage numbers and seeding densities. 2. Validate cell line identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. 3. Use a positive control for AChE inhibition: Ensure your assay can reliably detect the on-target effect. |

| Phenotype Does Not Correlate with AChE Inhibition | The observed cellular phenotype may be due to Neostigmine's interaction with other cellular targets, such as nicotinic or muscarinic acetylcholine receptors, which are expressed in many non-neuronal cells.[3] | 1. Use receptor antagonists: Co-treat cells with specific antagonists for nicotinic (e.g., mecamylamine) and muscarinic (e.g., atropine) receptors to see if the phenotype is reversed. 2. Knockdown or knockout of the intended target (AChE): Use siRNA or CRISPR to confirm if the phenotype is independent of AChE. |

| High Background Signal in Assays | Neostigmine may interfere with assay components or have intrinsic fluorescent properties. | 1. Run a target-minus control: Perform the assay with all components except the target protein to check for non-specific interactions. 2. Use an orthogonal assay: Validate your findings using a different assay format that relies on a different detection principle. |

Quantitative Data Summary

The following table summarizes the cytotoxic, genotoxic, and apoptotic effects of Neostigmine on HEK-293 cells after 24 hours of exposure.[1][2]

| Concentration (µg/mL) | Cell Viability (% of Control) | DNA Damage (% Tail DNA - Comet Assay) | Apoptosis/Necrosis (% of Cells) |

| 50 | Reduced compared to control | Not specified | Not specified |

| 100 | Further reduced | Not specified | Not specified |

| 250 | Significantly reduced | Not specified | Not specified |

| 500 | ~50% | Significantly increased vs. control | Statistically higher risk of apoptosis and necrosis |

| 1000 | Not specified | Significantly increased vs. control | Not specified |

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target mechanisms of Neostigmine in a cellular context?

A1: Neostigmine's primary, on-target mechanism is the reversible inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (ACh).[4][5][6] This leads to an accumulation of ACh in the local environment.

Potential off-target effects in cellular models are likely mediated by:

-

Activation of Cholinergic Receptors: The increased ACh can stimulate endogenous nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors present on many non-neuronal cell types. This can trigger a variety of downstream signaling pathways.

-

Direct Receptor Interaction: Studies have shown that Neostigmine can directly and competitively inhibit neuronal nicotinic acetylcholine receptors, independent of its AChE inhibitory activity.[3]

-

Non-specific Cytotoxicity: At higher concentrations, Neostigmine can induce cytotoxicity, genotoxicity, and apoptosis through mechanisms that may not be related to cholinergic signaling.[1][2]

Q2: My cells do not express acetylcholinesterase, yet I see a response to Neostigmine. What could be the reason?

A2: This is a strong indication of an off-target effect. The most probable cause is the presence of nicotinic or muscarinic acetylcholine receptors on your cells. Even in the absence of AChE, Neostigmine might directly interact with these receptors, or your cell culture medium may contain components that activate these receptors, and Neostigmine could be potentiating this effect. It is also possible that Neostigmine is interacting with other, currently unidentified, cellular proteins.

Q3: How can I experimentally distinguish between on-target and off-target effects of Neostigmine?

A3: A multi-pronged approach is recommended:

-

Chemical Genetics: Use a structurally similar but inactive analog of Neostigmine as a negative control. If the inactive analog does not produce the same phenotype, it suggests the effect is specific to Neostigmine's chemical structure.

-

Target Engagement: Confirm that Neostigmine is engaging with AChE in your cellular model at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) can be a valuable tool for this.

-

Pathway Inhibition: Use specific inhibitors for downstream signaling pathways that might be activated by off-target receptor stimulation (e.g., calcium channel blockers, PKC inhibitors).

-

Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out AChE. If the phenotype persists, it is likely an off-target effect. Similarly, you can knock down potential off-target receptors.

Q4: Are there any global, unbiased methods to identify potential off-targets of Neostigmine?

A4: Yes, several proteome-wide methods can be employed to identify off-target interactions:

-

Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing Neostigmine on a solid support (like beads) and incubating it with cell lysate to "pull down" interacting proteins, which are then identified by mass spectrometry.

-

Kinome Scanning: Services like KINOMEscan® can screen Neostigmine against a large panel of human kinases to identify any potential off-target kinase interactions.

-

Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): This method can identify proteins that are stabilized by Neostigmine binding in intact cells or cell lysates on a proteome-wide scale.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify that Neostigmine binds to its intended target, acetylcholinesterase (AChE), in your cellular model.

Materials:

-

Cells of interest

-

Neostigmine

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-AChE antibody

Procedure:

-

Cell Treatment: Treat your cells with the desired concentration of Neostigmine or DMSO for a specified time (e.g., 1-2 hours) under normal culture conditions.

-

Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS.

-

Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

-

Heating: Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

-

Lysis: Add lysis buffer to each tube and incubate on ice for 20 minutes with gentle vortexing.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation: Collect the supernatant (containing the soluble protein fraction) and prepare samples for SDS-PAGE.

-

Western Blotting: Perform Western blotting using an anti-AChE antibody to detect the amount of soluble AChE at each temperature. A positive target engagement will result in a thermal shift, where AChE remains soluble at higher temperatures in the Neostigmine-treated samples compared to the DMSO control.

Protocol 2: Kinase Profiling using Kinobeads (Conceptual)

This protocol outlines a conceptual workflow for identifying off-target kinase interactions of Neostigmine.

Materials:

-

Cell lysate from your model system

-

Kinobeads (commercially available or custom-made)

-

Neostigmine

-

DMSO (vehicle control)

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Lysate Preparation: Prepare a native cell lysate with a protein concentration of at least 1-5 mg/mL.

-

Competition Binding: Incubate the cell lysate with either Neostigmine at various concentrations or DMSO for 1 hour at 4°C.

-

Kinobead Incubation: Add the Kinobeads to the pre-incubated lysates and incubate for another 1-2 hours at 4°C to allow kinases to bind.

-

Washing: Wash the beads extensively with appropriate wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound kinases from the beads using an elution buffer (e.g., containing SDS).

-

Proteomic Analysis: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each identified kinase in the Neostigmine-treated samples compared to the DMSO control. A decrease in the amount of a specific kinase bound to the beads in the presence of Neostigmine indicates a competitive interaction and a potential off-target.

Visualizations

Caption: Experimental workflow for investigating unexpected phenotypes.

Caption: Potential off-target signaling pathways of Neostigmine.

Caption: Decision tree for troubleshooting unexpected results.

References

- 1. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel angiogenic pathway mediated by non-neuronal nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]

Technical Support Center: Aerosolized Nesosteine Delivery

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the aerosolized delivery of Nesosteine.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and aerosolization of this compound.

Issue 1: Inconsistent or Low Aerosol Output

| Potential Cause | Recommended Solution |

| Formulation Viscosity Too High | - Decrease the concentration of this compound or other excipients.- Consider the use of a less viscous co-solvent if compatible.- For thiazolidine derivatives, ensure the pH is not near the isoelectric point, which can increase viscosity. |

| Nebulizer Malfunction | - Ensure the nebulizer is properly assembled and cleaned according to the manufacturer's instructions.- Check for blockages in the nebulizer nozzle or mesh.- Verify that the power source is adequate and stable. |

| Incompatible Formulation/Device | - Jet nebulizers may be more suitable for more viscous formulations compared to some mesh nebulizers.[1][2]- Ensure the formulation does not cause degradation or corrosion of the nebulizer components. |

| Foaming of the Formulation | - Reduce the agitation or mixing speed during formulation preparation.- Consider adding a small amount of a pharmaceutically acceptable anti-foaming agent. |

Issue 2: Clogging of the Nebulizer

| Potential Cause | Recommended Solution |